Cas no 2811-93-0 (4-hydroxy-2(3H)-Benzofuranone)

4-Hydroxy-2(3H)-benzofuranone is a heterocyclic organic compound featuring a benzofuranone core with a hydroxyl substituent at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals. Its lactone functionality enables participation in ring-opening reactions, while the phenolic hydroxyl group offers sites for further derivatization. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its utility spans applications in agrochemicals, dyes, and bioactive molecule development, where its scaffold serves as a versatile building block. High purity grades are available to meet stringent research and industrial requirements.
4-hydroxy-2(3H)-Benzofuranone structure
4-hydroxy-2(3H)-Benzofuranone structure
Product Name:4-hydroxy-2(3H)-Benzofuranone
CAS No:2811-93-0
MF:C8H6O3
MW:150.131442546844
CID:240231
PubChem ID:12355686
Update Time:2025-10-29

4-hydroxy-2(3H)-Benzofuranone Chemical and Physical Properties

Names and Identifiers

    • 4-hydroxy-2(3H)-Benzofuranone
    • 2(3H)-Benzofuranone,4-hydroxy-
    • 4-hydroxy-3H-benzofuran-2-one
    • 4-Hydroxy-2-benzofuranone
    • Aceticacid, (2,6-dihydroxyphenyl)-, g-lactone (7CI)
    • EN300-6812489
    • ACOGZBZRKJIOGL-UHFFFAOYSA-N
    • 4-hydroxy-2,3-dihydro-1-benzofuran-2-one
    • 4-hydroxybenzofuranone
    • 4-hydroxy-1-benzofuran-2(3H)-one
    • 4-hydroxybenzofuran-2(3H)-one
    • 2811-93-0
    • SCHEMBL1429057
    • 4-HYDROXY-3H-1-BENZOFURAN-2-ONE
    • Inchi: 1S/C8H6O3/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-3,9H,4H2
    • InChI Key: ACOGZBZRKJIOGL-UHFFFAOYSA-N
    • SMILES: O1C(CC2C(=CC=CC1=2)O)=O

Computed Properties

  • Exact Mass: 150.03168
  • Monoisotopic Mass: 150.031694049g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53

4-hydroxy-2(3H)-Benzofuranone Pricemore >>

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Additional information on 4-hydroxy-2(3H)-Benzofuranone

4-Hydroxy-2(3H)-Benzofuranone: A Comprehensive Overview

4-Hydroxy-2(3H)-Benzofuranone, also known by its CAS number 2811-93-0, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of benzofuranones, which are derivatives of benzofuran with a ketone group. The presence of the hydroxyl group at the 4-position adds unique properties to this molecule, making it a subject of interest for both academic and industrial research.

The structure of 4-hydroxy-2(3H)-benzofuranone consists of a benzene ring fused to a furan ring, with a ketone group at the 2-position and a hydroxyl group at the 4-position. This arrangement imparts a high degree of conjugation, which is responsible for its distinctive electronic properties. Recent studies have explored the potential of this compound in antioxidant applications, where its ability to scavenge free radicals has been demonstrated. This property makes it a promising candidate for use in skincare products and food additives, where antioxidant activity is highly valued.

One of the most exciting developments involving 4-hydroxy-2(3H)-benzofuranone is its role in drug discovery. Researchers have investigated its potential as a lead compound for developing new pharmaceutical agents. For instance, studies have shown that this compound exhibits anti-inflammatory activity, which could be harnessed to develop treatments for conditions such as arthritis and other inflammatory disorders. Additionally, its ability to modulate cellular signaling pathways has opened up possibilities in cancer therapy.

The synthesis of 4-hydroxy-2(3H)-benzofuranone has also been a topic of extensive research. Traditional methods involve multi-step reactions, often requiring harsh conditions. However, recent advancements have led to the development of more efficient and environmentally friendly synthetic routes. For example, researchers have successfully employed green chemistry techniques, such as microwave-assisted synthesis and enzymatic catalysis, to produce this compound with higher yields and fewer byproducts.

In terms of applications, 4-hydroxy-2(3H)-benzofuranone has found uses in the field of materials science. Its ability to form stable complexes with metal ions has made it a valuable component in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies.

Moreover, the compound's fluorescence properties have been explored for use in bioimaging and diagnostic applications. Studies have shown that 4-hydroxy-2(3H)-benzofuranone can be incorporated into fluorescent probes for detecting specific biomolecules, such as proteins and nucleic acids. This capability underscores its versatility and broad applicability across various scientific disciplines.

Recent research has also delved into the biological activity of 4-hydroxy-2(3H)-benzofuranone, particularly its effects on cellular metabolism and enzyme activity. Findings suggest that this compound may play a role in regulating key metabolic pathways, offering new insights into its potential therapeutic uses. Furthermore, its interaction with membrane receptors has been studied, providing valuable information for drug design and optimization.

In conclusion, 4-hydroxy-2(3H)-benzofuranone (CAS No: 2811-93-0) is a multifaceted compound with a wide range of applications across diverse fields. Its unique chemical structure, coupled with its versatile properties, continues to make it an area of active research. As new discoveries emerge, this compound is poised to contribute significantly to advancements in medicine, materials science, and beyond.

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